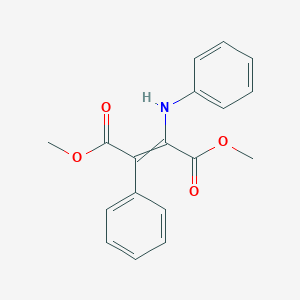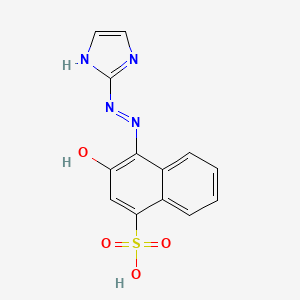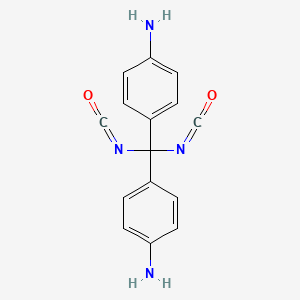![molecular formula C33H68O3 B12544592 (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL CAS No. 866417-39-2](/img/structure/B12544592.png)
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL is a complex organic compound characterized by its unique structure, which includes two long alkyl chains attached to a glycerol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL typically involves the reaction of glycerol with 12-methyltetradecanol under specific conditions. The process may include the use of catalysts to facilitate the reaction and ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced technologies, such as ultrasonication-assisted synthesis, can improve yields and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: It is studied for its potential role in biological membranes and lipid metabolism.
Medicine: It is investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL involves its interaction with biological membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The molecular targets and pathways involved include lipid metabolism enzymes and membrane receptors .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other glycerol derivatives with long alkyl chains, such as:
- (2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL
- Oxymethylene ethers (OMEs) : These compounds have similar structural features and are used as alternative diesel fuels .
Uniqueness
This compound is unique due to its specific alkyl chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
866417-39-2 |
|---|---|
Fórmula molecular |
C33H68O3 |
Peso molecular |
512.9 g/mol |
Nombre IUPAC |
(2S)-2,3-bis(12-methyltetradecoxy)propan-1-ol |
InChI |
InChI=1S/C33H68O3/c1-5-31(3)25-21-17-13-9-7-11-15-19-23-27-35-30-33(29-34)36-28-24-20-16-12-8-10-14-18-22-26-32(4)6-2/h31-34H,5-30H2,1-4H3/t31?,32?,33-/m0/s1 |
Clave InChI |
FHKTYFJBMRBCII-PJUZOBRJSA-N |
SMILES isomérico |
CCC(C)CCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCC(C)CC |
SMILES canónico |
CCC(C)CCCCCCCCCCCOCC(CO)OCCCCCCCCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


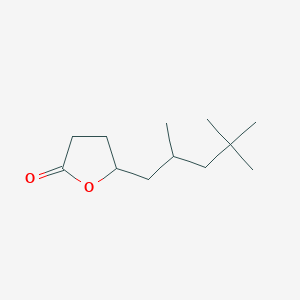
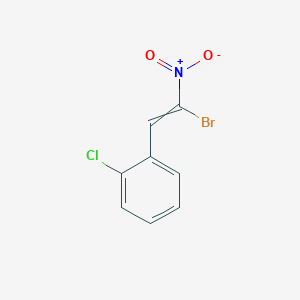
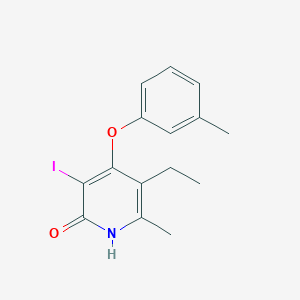
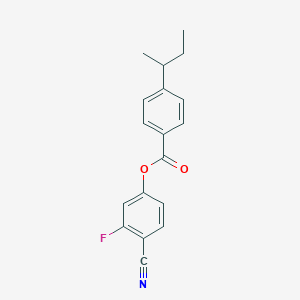
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
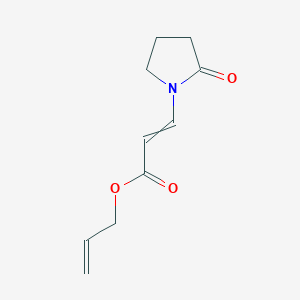
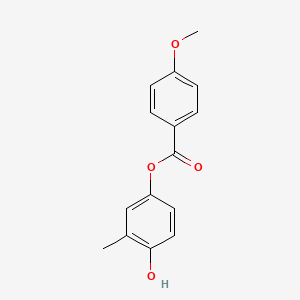
![1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride](/img/structure/B12544567.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)
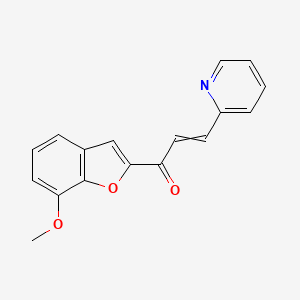
![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)
